ABT-518

Catalog No.
S549035
CAS No.
286845-00-9
M.F
C21H22F3NO8S
M. Wt
505.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ABT-518

CAS Number

286845-00-9

Product Name

ABT-518

IUPAC Name

N-[(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylethyl]-N-hydroxyformamide

Molecular Formula

C21H22F3NO8S

Molecular Weight

505.5 g/mol

InChI

InChI=1S/C21H22F3NO8S/c1-20(2)30-11-19(33-20)18(25(27)13-26)12-34(28,29)17-9-7-15(8-10-17)31-14-3-5-16(6-4-14)32-21(22,23)24/h3-10,13,18-19,27H,11-12H2,1-2H3/t18-,19-/m1/s1

InChI Key

IVPPTWCRAFCOFJ-RTBURBONSA-N

SMILES

CC1(OCC(O1)C(CS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)OC(F)(F)F)N(C=O)O)C

Solubility

Soluble in DMSO, not in water

Synonyms

ABT-518, ABT518, N-(1-(2,2-dimethyl-1,3-dioxol-4-yl)-2-((4,4-(trifluoromethoxyphenoxy)phenyl)sulfonyl)ethyl)-N-hydroxyformamide

Canonical SMILES

CC1(OCC(O1)C(CS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)OC(F)(F)F)N(C=O)O)C

Isomeric SMILES

CC1(OC[C@@H](O1)[C@@H](CS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)OC(F)(F)F)N(C=O)O)C

Description

The exact mass of the compound N-((S)-1-((S)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-((4-(4-(trifluoromethoxy)phenoxy)phenyl)sulfonyl)ethyl)-N-hydroxyformamide is 505.10182 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Formates - Formamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

ABT-518 is a synthetic compound developed as an inhibitor of matrix metalloproteinases, which are enzymes implicated in the degradation of extracellular matrix components. This compound was primarily researched for its potential use in treating solid tumors, particularly in cancer therapy. The compound's structure includes a trifluoromethoxy group and a sulfone moiety, which contribute to its biological activity and specificity as a matrix metalloproteinase inhibitor .

. One notable method is the condensation reaction between 4-(trifluoromethoxy)phenol and 4-fluorophenyl(methyl)sulfone, facilitated by potassium carbonate in dimethyl sulfoxide at elevated temperatures. This reaction forms the diphenyl sulfone derivative that characterizes ABT-518 .

Additionally, ABT-518 can undergo hydrolysis and oxidation reactions, typical for compounds containing sulfone and aromatic groups. These reactions are critical for understanding the compound's stability and reactivity under physiological conditions .

ABT-518 exhibits significant biological activity as a matrix metalloproteinase inhibitor. By inhibiting these enzymes, ABT-518 can potentially hinder tumor growth and metastasis, making it a candidate for cancer treatment. In clinical studies, it has been shown to reach peak plasma levels within 4 to 8 hours after administration, with a clearance rate of approximately 3 liters per hour . The ability of ABT-518 to modulate the tumor microenvironment by inhibiting matrix metalloproteinases is central to its proposed therapeutic effects .

The primary synthesis method for ABT-518 involves:

  • Condensation Reaction: The reaction between 4-(trifluoromethoxy)phenol and 4-fluorophenyl(methyl)sulfone using potassium carbonate in dimethyl sulfoxide.
  • Purification: Following synthesis, purification techniques such as recrystallization or chromatography may be employed to isolate the final product in high purity .

Alternative synthesis methods may explore variations in reactants or solvents to optimize yield and purity.

ABT-518 has been primarily investigated for its applications in oncology, particularly for treating solid tumors. Its mechanism as a matrix metalloproteinase inhibitor suggests potential uses in:

  • Cancer Therapy: Targeting tumor growth and metastasis.
  • Wound Healing: Modulating extracellular matrix remodeling.

Research continues to explore its efficacy and safety profile in clinical settings .

Interaction studies involving ABT-518 have focused on its pharmacokinetics and pharmacodynamics. Studies indicate that ABT-518 interacts with various biological systems, influencing both enzyme activity and cellular responses associated with tumor progression. The compound's interactions with matrix metalloproteinases can alter signaling pathways involved in cancer cell proliferation and migration . Further research into drug-drug interactions is essential to fully understand its therapeutic potential and safety.

ABT-518 shares structural and functional similarities with other matrix metalloproteinase inhibitors. Here are some comparable compounds:

Compound NameMechanism of ActionUnique Features
MarimastatMatrix metalloproteinase inhibitorFirst oral inhibitor studied clinically
BatimastatMatrix metalloproteinase inhibitorSelective for specific matrix metalloproteinases
TIMP (tissue inhibitors of metalloproteinases)Natural inhibitors of matrix metalloproteinasesEndogenous proteins with broader action

Uniqueness of ABT-518: Unlike some other inhibitors, ABT-518's unique trifluoromethoxy group enhances its potency and selectivity against specific matrix metalloproteinases, potentially leading to improved therapeutic outcomes in cancer treatment compared to other compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

1

Exact Mass

505.10182232 g/mol

Monoisotopic Mass

505.10182232 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7S00622N3Z

Other CAS

286845-00-9

Wikipedia

Abt-518

Dates

Modify: 2024-02-18
1: Fattori D, Squarcia A, Bartoli S. Fragment-based approach to drug lead discovery: overview and advances in various techniques. Drugs R D. 2008;9(4):217-27. Review. PubMed PMID: 18588353.
2: Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Commun Mass Spectrom. 2005;19(3):401-7. PubMed PMID: 15645520.
3: Sutton TA, Kelly KJ, Mang HE, Plotkin Z, Sandoval RM, Dagher PC. Minocycline reduces renal microvascular leakage in a rat model of ischemic renal injury. Am J Physiol Renal Physiol. 2005 Jan;288(1):F91-7. Epub 2004 Sep 7. PubMed PMID: 15353401.
4: Wada CK. The evolution of the matrix metalloproteinase inhibitor drug discovery program at abbott laboratories. Curr Top Med Chem. 2004;4(12):1255-67. Review. PubMed PMID: 15320725.
5: Stokvis E, Rosing H, Crul M, Rieser MJ, Heck AJ, Schellens JH, Beijnen JH. Quantitative analysis of the novel anticancer drug ABT-518, a matrix metalloproteinase inhibitor, plus the screening of six metabolites in human plasma using high-performance liquid chromatography coupled with electrospray tandem mass spectrometry. J Mass Spectrom. 2004 Mar;39(3):277-88. PubMed PMID: 15039935.
6: Crul M, Beerepoot LV, Stokvis E, Vermaat JS, Rosing H, Beijnen JH, Voest EE, Schellens JH. Clinical pharmacokinetics, pharmacodynamics and metabolism of the novel matrix metalloproteinase inhibitor ABT-518. Cancer Chemother Pharmacol. 2002 Dec;50(6):473-8. Epub 2002 Oct 25. PubMed PMID: 12451474.
7: Gum RJ, Hickman D, Fagerland JA, Heindel MA, Gagne GD, Schmidt JM, Michaelides MR, Davidsen SK, Ulrich RG. Analysis of two matrix metalloproteinase inhibitors and their metabolites for induction of phospholipidosis in rat and human hepatocytes(1). Biochem Pharmacol. 2001 Dec 15;62(12):1661-73. PubMed PMID: 11755120.
8: Wada CK, Holms JH, Curtin ML, Dai Y, Florjancic AS, Garland RB, Guo Y, Heyman HR, Stacey JR, Steinman DH, Albert DH, Bouska JJ, Elmore IN, Goodfellow CL, Marcotte PA, Tapang P, Morgan DW, Michaelides MR, Davidsen SK. Phenoxyphenyl sulfone N-formylhydroxylamines (retrohydroxamates) as potent, selective, orally bioavailable matrix metalloproteinase inhibitors. J Med Chem. 2002 Jan 3;45(1):219-32. PubMed PMID: 11754593.

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